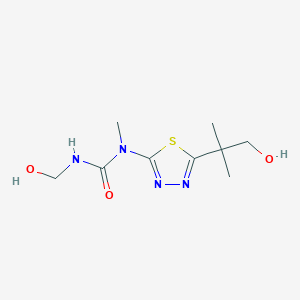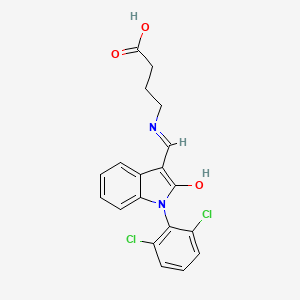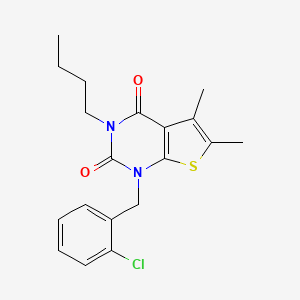
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thienopyrimidine core with various substituents, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- typically involves multi-step organic reactions. The starting materials often include thiophene derivatives and pyrimidine precursors. Common synthetic routes may involve:
Cyclization Reactions: Formation of the thienopyrimidine core through cyclization of thiophene and pyrimidine intermediates.
Substitution Reactions: Introduction of the butyl, chlorophenyl, and methyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Wissenschaftliche Forschungsanwendungen
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- has various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating diseases such as cancer, inflammation, and infections.
Biological Studies: Investigation of its biological activity and mechanism of action in cellular and molecular studies.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate cellular responses.
Signal Transduction: Interference with signal transduction pathways to alter cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- include:
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine cores and various functional groups.
Uniqueness
The uniqueness of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- lies in its specific substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
203808-36-0 |
|---|---|
Molekularformel |
C19H21ClN2O2S |
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
3-butyl-1-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H21ClN2O2S/c1-4-5-10-21-17(23)16-12(2)13(3)25-18(16)22(19(21)24)11-14-8-6-7-9-15(14)20/h6-9H,4-5,10-11H2,1-3H3 |
InChI-Schlüssel |
KBJKVCBHAJKNEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C2=C(N(C1=O)CC3=CC=CC=C3Cl)SC(=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamoyl]benzamide](/img/structure/B15190102.png)
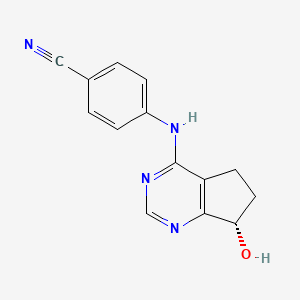
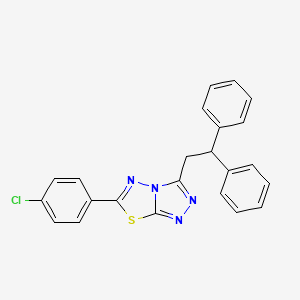
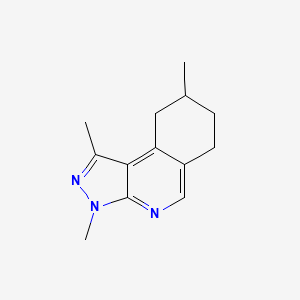
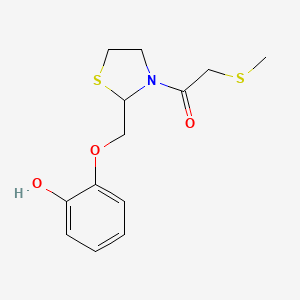
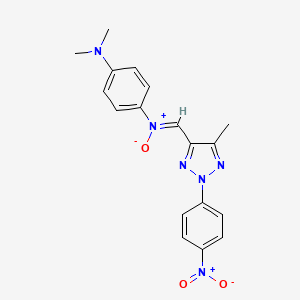
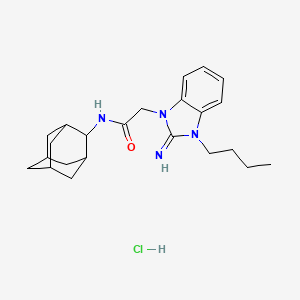
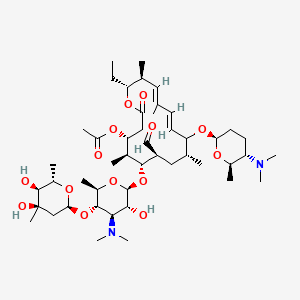

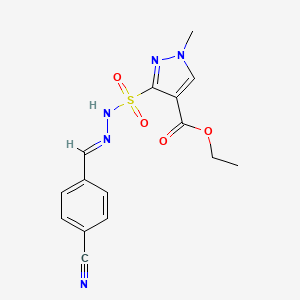
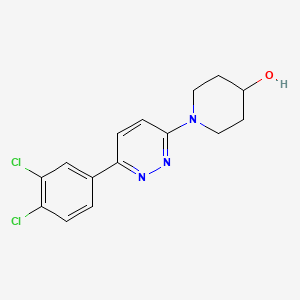
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate](/img/structure/B15190174.png)
